Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a chemical compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems are common practices to enhance efficiency and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range-10 to 0°C.
Substitution: Amines, alcohols; temperature range25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Mechanism of Action
The mechanism of action of Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and cellular metabolism, such as superoxide dismutase and catalase.
Pathways Involved: It modulates the oxidative stress response pathway, leading to the inhibition of reactive oxygen species (ROS) production and protection of cells from oxidative damage.
Comparison with Similar Compounds
Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-phenyl-4H-1,2,4-triazole-3-thiol, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Biological Activity
Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N4OS
- Molecular Weight : 236.3 g/mol
- CAS Number : 2138347-50-7
The compound contains a triazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The sulfanone moiety contributes to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The compound was also tested for its cytotoxic effects on several cancer cell lines. In vitro studies revealed:
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 25.0 |
MCF-7 (breast cancer) | 30.5 |
A549 (lung cancer) | 40.0 |
The IC50 values suggest that this compound exhibits promising anticancer properties, particularly against liver and breast cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed enhanced activity when modified with sulfanone groups. This compound was synthesized and tested against a panel of pathogens. The results indicated that the sulfanone modification significantly increased the antimicrobial efficacy compared to unmodified triazole derivatives .
Case Study 2: Anticancer Potential
Research conducted at a leading cancer research institute evaluated the compound's effects on MCF-7 and HepG2 cell lines using MTT assays. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic events .
Properties
Molecular Formula |
C10H12N4OS |
---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
ethyl-imino-oxo-(4-phenyl-1,2,4-triazol-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C10H12N4OS/c1-2-16(11,15)10-13-12-8-14(10)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3 |
InChI Key |
SKSJHSGGNGWIOW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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